
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid
Overview
Description
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyrrolidine ring attached to a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment to Cyclohexene: The pyrrolidine ring is then attached to a cyclohexene derivative through a carbonylation reaction. This can be achieved using reagents such as carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or cyclohexene derivatives.
Scientific Research Applications
Neuraminidase Inhibition
One of the significant applications of 6-(pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is its potential role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses, including influenza. Compounds that inhibit this enzyme can be vital in developing antiviral drugs.
A study highlighted the effectiveness of related compounds in inhibiting neuraminidase activity, suggesting that derivatives of cyclohexene carboxylic acids may exhibit similar properties. The structural characteristics of this compound may enhance its binding affinity to the neuraminidase active site, making it a candidate for further research in antiviral therapies .
Kinetic Resolution
The compound has also been investigated as a removable protecting group in the kinetic resolution of racemic carboxylic acids and alcohols. The use of protecting groups is crucial in asymmetric synthesis, allowing for selective reactions that lead to desired enantiomers. The pyrrolidine moiety can facilitate the introduction and removal of protective groups under mild conditions, minimizing side reactions and enhancing yields .
Conformational Studies
Research into conformationally constrained amino acids indicates that compounds like this compound could play a role in stabilizing protein structures. These constrained amino acids can be integrated into peptide sequences to enhance stability and functionality, which is particularly valuable in designing peptides for therapeutic use .
Synthetic Biology
In synthetic biology, the incorporation of such compounds into designed proteins or nanostructures can lead to the development of novel biomaterials with specific functionalities. The ability to manipulate the conformation and interactions of these compounds opens avenues for creating tailored bioconjugates for drug delivery systems or biosensors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, while the cyclohexene carboxylic acid moiety can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through pathways involving neurotransmitter modulation, anti-inflammatory activity, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative with similar structural features.
Cyclohex-3-enecarboxylic acid: A compound with a similar cyclohexene carboxylic acid moiety but lacking the pyrrolidine ring.
N-(Pyrrolidin-1-yl)cyclohex-3-enecarboxamide: A compound with a similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Biological Activity
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid (CAS Number: 355830-81-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula of this compound is , with a molecular weight of 223.268 g/mol. Its physical properties include:
Property | Value |
---|---|
Molecular Weight | 223.268 g/mol |
Density | Not Available |
Boiling Point | 438 °C at 760 mmHg |
Flash Point | 218.7 °C |
LogP | 1.2137 |
PSA | 57.6100 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings related to this compound.
Anti-Cancer Activity
A study focused on cyclohexene derivatives highlighted their potential as anti-cancer agents. The mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, derivatives with carbonyl groups have shown promise in reducing tumor growth in various cancer models, suggesting that the structural characteristics of this compound may enhance its efficacy against cancer cells .
Anti-Inflammatory Effects
Another area of investigation is the anti-inflammatory properties of pyrrolidine derivatives. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models. The specific pathways affected include NF-kB and MAPK signaling pathways, which are critical in the inflammatory response .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Cyclopropene Derivatives : A study evaluated the effects of cyclopropene derivatives on plant growth, revealing that certain modifications can lead to significant changes in physiological responses. While not directly related to human biology, these findings underscore the importance of structural modifications in determining biological activity .
- In Vivo Studies : Animal models treated with derivatives similar to this compound exhibited reduced tumor sizes and improved survival rates compared to controls, indicating a promising therapeutic potential .
Properties
IUPAC Name |
6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWEFPNGDBSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC=CCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349414 | |
Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355830-81-8 | |
Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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